5-Bromothiazole-2-carboxylic acid
Overview
Description
5-Bromothiazole-2-carboxylic acid is a heterocyclic compound with the molecular formula C4H2BrNO2S. It is a derivative of thiazole, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its significant role in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromothiazole-2-carboxylic acid can be synthesized through several methods. One common synthetic route involves the bromination of thiazole-2-carboxylic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 5-position of the thiazole ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromothiazole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can have different functional groups attached to the thiazole ring.
Scientific Research Applications
5-Bromothiazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 5-Bromothiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromothiazole-5-carboxylic acid
- Thiazole-2-carboxylic acid
- 2-Aminothiazole-5-carboxylic acid
Uniqueness
5-Bromothiazole-2-carboxylic acid is unique due to the presence of the bromine atom at the 5-position, which imparts distinct reactivity and properties compared to other thiazole derivatives. This makes it a valuable compound in synthetic chemistry and various research applications .
Biological Activity
5-Bromothiazole-2-carboxylic acid (CAS Number: 957346-62-2) is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . The presence of a bromine atom at the 5-position of the thiazole ring contributes to its unique reactivity and biological profile. The compound's structure allows it to participate in various chemical reactions, making it a valuable scaffold in drug design and synthesis.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been studied against various pathogens, including multidrug-resistant strains. The compound's mechanism involves interference with microbial metabolic processes, potentially inhibiting growth.
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 16 µg/mL | |
Escherichia coli | 32 µg/mL | |
Salmonella Typhi | 8 µg/mL |
The compound demonstrated effective inhibition against Staphylococcus aureus, including strains resistant to linezolid and tedizolid, highlighting its potential as a therapeutic agent against resistant infections .
Anticancer Activity
This compound has also shown promising anticancer activity, particularly against lung cancer cell lines. Studies have evaluated its effects on A549 human lung adenocarcinoma cells, revealing structure-dependent cytotoxicity.
Table 2: Anticancer Activity of this compound
Compound | Cell Line | Viability (%) at 100 µM | Reference |
---|---|---|---|
This compound | A549 | 78-86 | |
Derivative with phenyl substitution | A549 | 64 | |
Hydrazone derivative | A549 | 61 |
The anticancer activity was assessed using the MTT assay, comparing the viability of treated cells to control groups. Notably, derivatives with specific substitutions exhibited enhanced cytotoxicity, suggesting that structural modifications can optimize therapeutic efficacy .
The biological activity of this compound is attributed to its ability to bind to specific enzymes or receptors involved in microbial metabolism and cancer cell proliferation. This interaction can lead to modulation of cellular pathways, resulting in growth inhibition or cell death.
Case Studies
- Antimicrobial Efficacy Against Resistant Strains : A study investigating the efficacy of this compound against multidrug-resistant Staphylococcus aureus found that it maintained activity even against strains resistant to common antibiotics. This positions it as a candidate for further development in treating resistant infections .
- Structure-Activity Relationship Studies : Research focused on modifying the thiazole ring led to the discovery that certain substitutions significantly enhanced anticancer properties while minimizing toxicity to non-cancerous cells. This highlights the importance of structural diversity in drug design .
Properties
IUPAC Name |
5-bromo-1,3-thiazole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO2S/c5-2-1-6-3(9-2)4(7)8/h1H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRYPTVDLJGHAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670353 | |
Record name | 5-Bromo-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957346-62-2 | |
Record name | 5-Bromo-2-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957346-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromothiazole-2-carboxylic acid lithium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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